2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S3/c1-13(2)12-26(22,23)14-7-9-20(10-8-14)17(21)11-24-18-19-15-5-3-4-6-16(15)25-18/h3-6,13-14H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJUTLIGVRLIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone can be approached through multi-step organic synthesis. One of the feasible routes involves the initial preparation of benzo[d]thiazol-2-thiol, followed by its reaction with appropriate electrophiles to introduce the ethanone backbone and piperidine ring. The isobutylsulfonyl group is typically introduced in the final steps to ensure selective substitution.
Industrial Production Methods: Industrial synthesis of this compound would likely follow a streamlined version of the laboratory synthesis, incorporating optimized reaction conditions such as controlled temperature, pressure, and catalysts to enhance yield and purity. Automation and continuous flow processes might be employed for scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atoms within the benzo[d]thiazole and isobutylsulfonyl groups, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the sulfone group could yield the corresponding sulfide, affecting the compound's overall reactivity.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents for nucleophilic substitutions.
Major Products:
Oxidation products include sulfoxides and sulfones.
Reduction products include thiols or sulfides.
Substitution products vary depending on the reagents and positions involved.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Piperidine vs. Piperazine: The target’s piperidine ring (saturated six-membered ring) differs from piperazine analogs (e.g., 6a, 2k), which have a two-nitrogen heterocycle. Piperazine derivatives often exhibit enhanced solubility due to increased hydrogen-bonding capacity .
- Sulfonyl vs. Thioether Substituents: The isobutylsulfonyl group in the target compound may improve oxidative stability compared to thioether-linked analogs (e.g., 6a) .
- Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., 2k’s phthalazine) generally display higher melting points (162–163°C) than aliphatic variants, likely due to enhanced crystallinity .
Anticancer Potential
Piperazine-linked benzothiazole derivatives (e.g., 6a) exhibit antiproliferative activity against cancer cell lines, with IC₅₀ values in the micromolar range. The phenylthio group in 6a contributes to hydrophobic interactions with cellular targets, while the piperazine nitrogen may facilitate DNA intercalation . The target compound’s isobutylsulfonyl group could further enhance membrane permeability, though its efficacy remains untested.
Antimicrobial Activity
Compound 2k demonstrates moderate activity against bacterial strains (e.g., Bacillus subtilis), attributed to the phthalazine moiety’s ability to disrupt microbial enzymes . The target’s sulfonyl group may similarly inhibit bacterial sulfotransferases or proteases, but this requires validation.
Enzyme Inhibition
Compound 1 (4-hydroxyphenyl derivative) inhibits carbonic anhydrase, a target in glaucoma and cancer therapy. The hydroxyl group participates in hydrogen bonding with the enzyme’s active site . The target’s sulfonyl group could mimic this interaction, though steric hindrance from the isobutyl chain might reduce potency.
Biological Activity
The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone belongs to a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Synthesis
The structural formula of the compound can be represented as follows:
This compound is synthesized through a multi-step process involving the reaction of benzo[d]thiazole derivatives with piperidine and isobutylsulfonyl groups. The synthesis pathway typically involves thioether formation, followed by acylation and purification processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing benzo[d]thiazole moieties. For instance, derivatives of 2-mercaptobenzimidazole have demonstrated significant antimicrobial activity against various bacterial strains, suggesting a similar potential for our compound. Table 1 summarizes the antimicrobial activity observed in related compounds.
| Compound | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| 2-Mercaptobenzimidazole | Staphylococcus aureus | 15 mm |
| 2-(Benzo[d]thiazol-2-ylthio) | Escherichia coli | 18 mm |
| 1-(4-hydroxyphenyl)ethanone | Pseudomonas aeruginosa | 12 mm |
Anticancer Activity
The anticancer properties of benzothiazole derivatives have been extensively studied. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from benzothiazole have shown significant inhibitory effects on prostate cancer cell lines (A549, MCF7-MDR). The following table presents findings from recent studies on the cytotoxic effects of related compounds.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-(6-ethoxybenzo[d]thiazol-2-yl) | A549 | 10.5 |
| N-(benzo[d]thiazol-2-yl) | MCF7-MDR | 15.3 |
| 1-(4-hydroxyphenyl)ethanone | HT1080 | 12.7 |
The mechanism underlying the biological activity of This compound may involve interaction with key cellular targets such as enzymes and receptors. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against clinical isolates of bacteria. Results indicated that it possesses a broad spectrum of activity, particularly against Gram-positive bacteria.
- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways, leading to cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
